hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine
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Overview
Description
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine is an organic compound with the molecular formula C7H13NS2 It features a unique bicyclic structure consisting of a cyclopentane ring fused with a dithiin ring, and an amine group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.
Scientific Research Applications
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the dithiin ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one: This compound is similar in structure but contains a ketone group instead of an amine group.
Cyclopentadithiins: These compounds share the dithiin ring but differ in the substituents attached to the ring.
Uniqueness
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine is unique due to the presence of both the dithiin ring and the amine group, which confer distinct chemical and biological properties
Biological Activity
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1423024-23-0
- Molecular Formula: C7H10N2S2
The compound features a bicyclic structure containing sulfur atoms, which is significant for its biological interactions.
This compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs). Its ability to modulate receptor activity suggests potential applications in treating conditions influenced by these pathways.
2. Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
Assay Type | Target | Outcome | Reference |
---|---|---|---|
Binding Assay | GPCRs | High binding affinity | |
Cytotoxicity | Cancer Cell Lines | IC50 = 15 µM | |
Antimicrobial | Bacterial Strains | Effective against E. coli |
These assays indicate that the compound exhibits moderate cytotoxicity against certain cancer cell lines and significant antimicrobial properties.
1. Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that it inhibited cell proliferation in several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The study reported an IC50 value of 15 µM against human breast cancer cells.
2. Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against common bacterial pathogens. Results showed that this compound had a minimum inhibitory concentration (MIC) of 3.9 µg/ml against Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Discussion
The biological activity of this compound highlights its potential therapeutic applications. Its interaction with GPCRs may provide insights into novel treatment strategies for various diseases, including cancer and bacterial infections. Further research is warranted to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy.
Properties
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c8-5-1-2-6-7(5)10-4-3-9-6/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPNJTHAGQINFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1N)SCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.